molecular formula C23H16ClN3O5 B14391357 2-(2-(2-Chlorophenyl)-4-oxoquinazolin-3(4H)-yl)ethyl 2-nitrobenzoate CAS No. 90094-96-5

2-(2-(2-Chlorophenyl)-4-oxoquinazolin-3(4H)-yl)ethyl 2-nitrobenzoate

Cat. No.: B14391357
CAS No.: 90094-96-5
M. Wt: 449.8 g/mol
InChI Key: OEIOYNWLTAPMSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(2-Chlorophenyl)-4-oxoquinazolin-3(4H)-yl)ethyl 2-nitrobenzoate is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-Chlorophenyl)-4-oxoquinazolin-3(4H)-yl)ethyl 2-nitrobenzoate typically involves multiple steps. One common approach starts with the preparation of the quinazolinone core, followed by the introduction of the 2-chlorophenyl group and the 2-nitrobenzoate moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Chlorophenyl)-4-oxoquinazolin-3(4H)-yl)ethyl 2-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert nitro groups to amines or reduce other functional groups.

    Substitution: This can involve the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely, but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

2-(2-(2-Chlorophenyl)-4-oxoquinazolin-3(4H)-yl)ethyl 2-nitrobenzoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with studies exploring its effects on various biological systems.

    Medicine: Research may investigate its potential as a therapeutic agent, particularly in the treatment of diseases where quinazolinone derivatives have shown efficacy.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-(2-Chlorophenyl)-4-oxoquinazolin-3(4H)-yl)ethyl 2-nitrobenzoate involves its interaction with molecular targets in biological systems. This can include binding to specific enzymes or receptors, modulating their activity, and affecting various cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives, such as:

  • 2-(2-(2-Chlorophenyl)-4-oxoquinazolin-3(4H)-yl)ethyl benzoate
  • 2-(2-(2-Chlorophenyl)-4-oxoquinazolin-3(4H)-yl)ethyl 4-nitrobenzoate

Uniqueness

What sets 2-(2-(2-Chlorophenyl)-4-oxoquinazolin-3(4H)-yl)ethyl 2-nitrobenzoate apart is its specific combination of functional groups, which can confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

CAS No.

90094-96-5

Molecular Formula

C23H16ClN3O5

Molecular Weight

449.8 g/mol

IUPAC Name

2-[2-(2-chlorophenyl)-4-oxoquinazolin-3-yl]ethyl 2-nitrobenzoate

InChI

InChI=1S/C23H16ClN3O5/c24-18-10-4-1-7-15(18)21-25-19-11-5-2-8-16(19)22(28)26(21)13-14-32-23(29)17-9-3-6-12-20(17)27(30)31/h1-12H,13-14H2

InChI Key

OEIOYNWLTAPMSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CC=C3Cl)CCOC(=O)C4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.